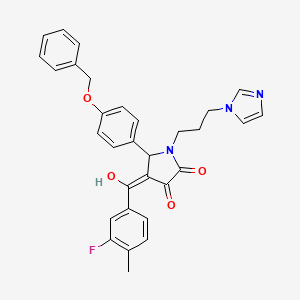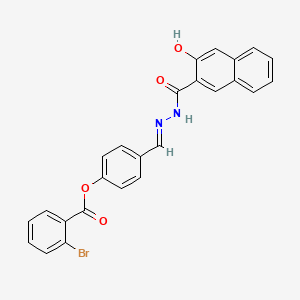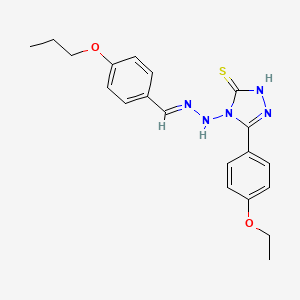
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzyloxy group, a fluoro-methylbenzoyl group, and a hydroxy-pyrrolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy and Fluoro-Methylbenzoyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole and pyrrolone derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-hydroxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but lacks the benzyloxy group.
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-chlorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but has a chlorobenzoyl group instead of a fluoro-methylbenzoyl group.
Uniqueness
The uniqueness of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
618075-85-7 |
|---|---|
Fórmula molecular |
C31H28FN3O4 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H28FN3O4/c1-21-8-9-24(18-26(21)32)29(36)27-28(35(31(38)30(27)37)16-5-15-34-17-14-33-20-34)23-10-12-25(13-11-23)39-19-22-6-3-2-4-7-22/h2-4,6-14,17-18,20,28,36H,5,15-16,19H2,1H3/b29-27+ |
Clave InChI |
LCKDOEBXVDYFMP-ORIPQNMZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025863.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12025881.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025884.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)
![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)
![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)
![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
